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An In-depth Technical Guide to the Chemical and Physical Properties of MDMB-FUBINACA (Solid Form)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction
MDMB-FUBINACA (also known as FUB-MDMB) is a potent, indazole-based synthetic cannabinoid receptor agonist (SCRA).[1][2] First identified in fo

samples in the mid-2010s, its high affinity for the CB1 and CB2 receptors has made it a compound of significant interest in the fields of forensic chem

toxicology, and pharmacology.[1][3][4] As with many novel psychoactive substances, a comprehensive understanding of its fundamental chemical and

physical properties in the solid state is critical for its accurate identification, quantification, and the development of potential therapeutic interventions o

countermeasures.

This guide provides a detailed examination of the solid-form characteristics of MDMB-FUBINACA. It moves beyond a simple recitation of data, offerin

insights into the causality behind analytical methodologies and the interpretation of structural and stability data. The information is synthesized from

authoritative sources to ensure scientific integrity and provide a reliable resource for laboratory professionals.

Chemical Identity and Molecular Structure
The unambiguous identification of MDMB-FUBINACA begins with its fundamental chemical descriptors. The molecule's structure features an indazol

feature common to many SCRAs, linked to a fluorobenzyl group and a tert-leucinate methyl ester tail.[2][5] This specific combination of functional grou

dictates its chemical behavior, receptor affinity, and metabolic fate.

The presence of a chiral center at the alpha-carbon of the tert-leucinate moiety means MDMB-FUBINACA exists as two enantiomers: (S) and (R).[1] 

enantiomer is the form predominantly encountered in illicit markets and exhibits significantly higher potency at cannabinoid receptors.[1][6]

Table 1: Core Chemical Identifiers for MDMB-FUBINACA

Property Value Source(s)

IUPAC Name
Methyl (2S)-2-{[1-(4-fluorobenzyl)indazole-3-

carbonyl]amino}-3,3-dimethylbutanoate
[1][7]

Common Synonyms FUB-MDMB, MDMB(N)-Bz-F [7][8]

CAS Number 1971007-93-8 [7][8]

Molecular Formula C₂₂H₂₄FN₃O₃ [8][9][10]

Molecular Weight 397.4 g/mol [7][8]

Exact Mass 397.18016980 Da [7]

digraph "MDMB-FUBINACA_Structure" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];

node [shape=plaintext, fontname="Helvetica", fontsize=10, fontcolor="#202124"];
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edge [fontname="Helvetica", fontsize=10];

// Define nodes for atoms

N1 [label="N", pos="0,0!"];

N2 [label="N", pos="0.866,-0.5!"];

C3 [label="C", pos="1.732,0!"];

C3a [label="C", pos="0.866,0.5!"];

C4 [label="C", pos="1.38,1.5!"];

C5 [label="C", pos="0.5,2.2!"];

C6 [label="C", pos="-0.5,2.2!"];

C7 [label="C", pos="-1.38,1.5!"];

C7a [label="C", pos="-0.866,0.5!"];

CH2_benzyl [label="CH₂", pos="-0.866,-1.0!"];

C_amide [label="C", pos="2.6, -0.5!"];

O_amide [label="O", pos="2.6, -1.2!"];

N_amide [label="N", pos="3.5,0!"];

H_amide [label="H", pos="3.5,0.7!"];

CH_chiral [label="C*", pos="4.5, -0.5!"];

H_chiral [label="H", pos="4.5, -1.2!"];

C_tertbutyl [label="C", pos="5.5,0!"];

CH3_1 [label="CH₃", pos="5.5,1!"];

CH3_2 [label="CH₃", pos="6.5,-0.5!"];

CH3_3 [label="CH₃", pos="5.0,-0.7!"];

C_ester [label="C", pos="4.0, -1.8!"];

O_ester1 [label="O", pos="3.2, -2.2!"];

O_ester2 [label="O", pos="4.8, -2.2!"];

CH3_ester [label="CH₃", pos="5.0, -3.0!"];

// Benzyl group

C1_bz [label="C", pos="-1.732,-1.5!"];

C2_bz [label="C", pos="-1.732,-2.5!"];

C3_bz [label="C", pos="-2.598,-3.0!"];

C4_bz [label="C", pos="-3.464,-2.5!"];

C5_bz [label="C", pos="-3.464,-1.5!"];

C6_bz [label="C", pos="-2.598,-1.0!"];

F_bz [label="F", pos="-4.33,-2.5!"];

// Draw bonds

edge [len=1.0];

N1 -- N2; N2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- C3a; C7a -- N1;

N1 -- CH2_benzyl;

C3 -- C_amide; C_amide -- O_amide [style=double]; C_amide -- N_amide;

N_amide -- H_amide; N_amide -- CH_chiral;

CH_chiral -- H_chiral; CH_chiral -- C_tertbutyl; CH_chiral -- C_ester;

C_tertbutyl -- CH3_1; C_tertbutyl -- CH3_2; C_tertbutyl -- CH3_3;

C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- CH3_ester;

// Benzyl bonds

CH2_benzyl -- C1_bz; C1_bz -- C2_bz; C2_bz -- C3_bz; C3_bz -- C4_bz; C4_bz -- C5_bz; C5_bz -- C6_bz; C6_bz -- 
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C4_bz -- F_bz;

// Annotations

node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

Indazole [label="Indazole Core", pos="0,3.0!"];

TertLeucinate [label="tert-Leucinate Methyl Ester\n(S)-Stereocenter*", pos="6.0,-2.0!"];

Fluorobenzyl [label="4-Fluorobenzyl Group", pos="-3.5,-0.5!"];

}

Caption: Molecular structure of (S)-MDMB-FUBINACA with key functional groups.

Core Physical Properties of the Solid Form
The physical state of a compound dictates its handling, formulation, and analytical workflow. MDMB-FUBINACA is typically encountered as a solid m

[1][8]

Appearance: In its pure, solid form, MDMB-FUBINACA is described as a white to off-white powder or crystalline solid.[1][11] When illicitly prepared

often sprayed onto herbal material, but the underlying pure compound is solid at room temperature.[1]

Melting & Boiling Point: A significant finding for researchers is the lack of publicly available, empirically determined melting and boiling point data fo

FUBINACA in peer-reviewed literature or authoritative reports.[1] This absence highlights a gap in the full physical characterization of the compoun

necessitates the use of advanced analytical techniques for unambiguous identification, as simple melting point determination is not a viable confirm

method.

Solubility: The solubility profile is critical for choosing appropriate solvents for extraction, purification, and preparation of analytical standards. While

comprehensive data is sparse, available information indicates a predictable pattern for a molecule of its structure: high solubility in polar aprotic and

solvents and low solubility in aqueous media.

Table 2: Reported Solubility of MDMB-FUBINACA and its Primary Metabolite

Compound Solvent Solubility Source(s)

MDMB-FUBINACA Acetonitrile Soluble (used for sample prep) [3]

MDMB-FUBINACA Dimethyl sulfoxide (DMSO) Soluble (used for sample prep) [3]

MDMB-FUBINACA Metabolite M1 Dimethylformamide (DMF) ~30 mg/mL [12]

MDMB-FUBINACA Metabolite M1 Dimethyl sulfoxide (DMSO) ~30 mg/mL [12]

MDMB-FUBINACA Metabolite M1 Ethanol ~30 mg/mL [12]

MDMB-FUBINACA Metabolite M1 PBS (pH 7.2) ~0.10 mg/mL [12]

The data for the M1 metabolite, which differs only by the hydrolysis of the methyl ester to a carboxylic acid, strongly suggests the parent compound h

poor aqueous solubility.[12] This necessitates the use of organic solvents for extraction from complex matrices.

Spectroscopic and Spectrometric Profile
The structural elucidation and confirmation of MDMB-FUBINACA rely on a combination of spectroscopic and spectrometric techniques. Each method

provides a unique piece of the structural puzzle.

Mass Spectrometry (MS): As the cornerstone of forensic analysis, MS provides high-sensitivity detection and structural information through fragme

patterns. Both Gas Chromatography-MS (GC-MS) and Liquid Chromatography-Tandem MS (LC-MS/MS) are routinely employed.[1] High-resolution

spectrometry (HRMS) is particularly valuable for determining the elemental composition from the exact mass of the molecular ion ([M+H]⁺ at m/z

398.1874).[6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the definitive structure of a molecule. While full spectral data is not always publ

forensic literature, its use in the characterization of reference standards is essential.[6][13] The analysis of ¹H and ¹³C NMR spectra allows for the

unambiguous assignment of all atoms in the structure, confirming isomerism and identifying impurities.

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR) IR spectroscopy is a rapid, non-destructive technique for identifying key functional g

The IR spectrum of MDMB-FUBINACA will show characteristic absorption bands for the amide C=O stretch, the ester C=O stretch, C-N bonds, C-

and aromatic C=C bonds.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated π-system of the indazole and fluorobenzyl rings gives rise to UV absorption. A maximum

absorbance (λmax) has been noted around 302-304 nm, which is useful for detection in liquid chromatography systems equipped with a photodiod

(PDA) detector.[12][14]

Solid-State Stability and Storage
The stability of a reference material is paramount for ensuring the accuracy of quantitative analysis over time.

Thermal Stability: MDMB-FUBINACA is subject to thermal degradation at high temperatures, such as those encountered in GC injection ports or d

pyrolysis (smoking).[1] Studies have shown degradation begins to occur above 400 °C, with the potential to form hazardous byproducts, including c

[1] This is a critical consideration for analytical method development, favoring lower injection temperatures or the use of LC-MS where possible.

Long-Term Storage (Solid Form): When stored as a neat solid, protected from light and moisture, MDMB-FUBINACA is reported to be stable for at

years at -20°C.[8] This provides confidence in the long-term viability of properly stored analytical reference standards. In contrast, the compound is

to be unstable in biological matrices like blood, where the ester moiety is rapidly hydrolyzed, especially when stored above freezing temperatures.[1

Analytical Methodologies for Solid Samples
The characterization of a solid sample suspected to be MDMB-FUBINACA follows a logical workflow designed to provide definitive identification.
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Caption: A typical analytical workflow for the identification of solid MDMB-FUBINACA.

Protocol: GC-MS for Confirmatory Screening
This protocol provides a generalized method for the analysis of MDMB-FUBINACA. The choice of a non-polar capillary column is based on the relativ

polar nature of the molecule.

Rationale: GC-MS is a robust and widely available technique for the separation and identification of thermally stable, volatile compounds. It provides t

identifiers: retention time and a mass fragmentation pattern (mass spectrum).

Standard/Sample Preparation:

Accurately weigh ~1 mg of the solid material.

Dissolve in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.[3]

Perform serial dilutions to create a working standard of 1-10 µg/mL. The final concentration should be optimized based on instrument sensitivity.

Instrumentation (Typical Parameters):

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5ms, HP-5ms).

Injection: 1 µL, Splitless mode.
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Inlet Temperature: 250-280°C. Causality: This temperature must be high enough to ensure rapid volatilization but low enough to minimize on-col

degradation.[1]

Oven Program: Initial temp 150°C, hold for 1 min. Ramp at 20°C/min to 300°C, hold for 5-10 min. Causality: The temperature ramp separates an

their boiling points and interaction with the column's stationary phase.

Carrier Gas: Helium at a constant flow of ~1.0-1.2 mL/min.

Mass Spectrometer (Typical Parameters):

Ionization Mode: Electron Ionization (EI) at 70 eV. Causality: 70 eV is a standardized energy that produces reproducible fragmentation patterns, 

for library matching.

Scan Range:m/z 40-500.

Data Analysis:

Compare the retention time and the acquired mass spectrum of the unknown sample to that of a certified reference material for MDMB-FUBINAC

Confirm the presence of characteristic fragment ions.

Protocol: LC-QToF-MS for Definitive Identification
This protocol is ideal for thermally labile compounds or when exact mass information is required for higher confidence in identification.

Rationale: LC-MS avoids the high temperatures of GC, preventing degradation.[1] Quadrupole Time-of-Flight (QToF) is a high-resolution mass spectr

technique that provides highly accurate mass measurements, allowing for the determination of the elemental formula.[6]

Standard/Sample Preparation:

Prepare stock and working solutions as described in the GC-MS protocol, using a mobile-phase compatible solvent like methanol.

Instrumentation (Typical Parameters):

LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). Causality: The C18 stationary phase is effective at retaini

polar to moderately polar compounds like MDMB-FUBINACA.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol. Causality: The formic acid aids in the ionization of the analyte in the MS source.

Gradient: Start at 50% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate. (This must be optimized for the specific column 

system).

Flow Rate: 0.3-0.5 mL/min.

Injection Volume: 1-5 µL.

Mass Spectrometer (Typical Parameters):

Ionization Mode: Electrospray Ionization, Positive (ESI+).

Data Acquisition: Acquire full scan data from m/z 100-600. Simultaneously acquire data-dependent MS/MS fragmentation data on the most inten

Data Analysis:

Extract the chromatogram for the exact mass of the protonated molecule ([M+H]⁺, m/z 398.1874). The measured mass should be within 5 ppm o

theoretical mass.
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Compare the retention time and the MS/MS fragmentation pattern to a certified reference standard.

Conclusion
MDMB-FUBINACA is a well-characterized synthetic cannabinoid in terms of its chemical structure and primary analytical signatures. Its solid form is 

a crystalline powder with high solubility in organic solvents and poor aqueous solubility. While robust spectroscopic and spectrometric data exist for its

unambiguous identification, a notable gap remains in the public domain regarding fundamental physical properties such as its melting point. The com

thermal instability is a critical factor influencing the selection of analytical methods, with LC-MS often being preferred over GC-MS to prevent degrada

protocols and data presented in this guide provide a comprehensive foundation for researchers and forensic scientists working with this compound,

emphasizing the importance of using certified reference materials and a multi-technique approach for definitive analysis.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

compatibility check]
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